molecular formula C19H18BrNO2 B12484688 1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine

1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12484688
M. Wt: 372.3 g/mol
InChI Key: LOQDVKMIJCEQSB-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine is an organic compound with the molecular formula C19H18BrNO2 This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a furan ring attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Benzyloxy Substitution: The attachment of a benzyloxy group to the brominated phenyl ring.

    Furan-2-ylmethylamine Addition: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The benzyloxy and furan groups may facilitate binding to enzymes or receptors, influencing biological pathways. The bromine atom can also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(benzyloxy)-5-chlorophenyl]-N-(furan-2-ylmethyl)methanamine
  • 1-[2-(benzyloxy)-5-fluorophenyl]-N-(furan-2-ylmethyl)methanamine
  • 1-[2-(benzyloxy)-5-iodophenyl]-N-(furan-2-ylmethyl)methanamine

Uniqueness

1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H18BrNO2/c20-17-8-9-19(23-14-15-5-2-1-3-6-15)16(11-17)12-21-13-18-7-4-10-22-18/h1-11,21H,12-14H2

InChI Key

LOQDVKMIJCEQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=CO3

Origin of Product

United States

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